molecular formula C15H9FO3 B14120860 2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

Cat. No.: B14120860
M. Wt: 256.23 g/mol
InChI Key: CISJJIPWRRRGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound characterized by the presence of a benzofuran core with a fluorobenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 3-fluorobenzaldehyde with 6-hydroxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of 2-(3-fluorobenzyl)-6-hydroxybenzofuran.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, (Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(3-fluorobenzylidene)-benzofuran-3(2H)-one: Lacks the hydroxyl group, which may affect its reactivity and applications.

    2-(3-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Substitution of fluorine with chlorine can alter the compound’s chemical properties and biological activity.

    2-(3-methylbenzylidene)-6-hydroxybenzofuran-3(2H)-one: The presence of a methyl group instead of fluorine can lead to different reactivity and applications.

Uniqueness

(Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is unique due to the presence of both the fluorobenzylidene and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9FO3

Molecular Weight

256.23 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H9FO3/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,17H

InChI Key

CISJJIPWRRRGMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.